N-Methyl-2-(3-phenyl-1H-indazol-1-yl)acetamide
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Overview
Description
N-Methyl-2-(3-phenyl-1H-indazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(3-phenyl-1H-indazol-1-yl)acetamide typically involves the condensation of 3-phenyl-1H-indazole with N-methylacetamide. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common reagents used in the synthesis include acetic anhydride, methylamine, and phenylhydrazine .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(3-phenyl-1H-indazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-2-(3-phenyl-1H-indazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of inflammatory mediators or disruption of microbial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound with a simpler structure.
1H-Indazole-3-carboxamide: A derivative with a carboxamide group at the 3-position.
3-Phenyl-1H-indazole: A closely related compound with a phenyl group at the 3-position.
Uniqueness
N-Methyl-2-(3-phenyl-1H-indazol-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methylacetamide moiety enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
CAS No. |
61308-33-6 |
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Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-methyl-2-(3-phenylindazol-1-yl)acetamide |
InChI |
InChI=1S/C16H15N3O/c1-17-15(20)11-19-14-10-6-5-9-13(14)16(18-19)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,20) |
InChI Key |
RLXYPKXOFQVDLB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1C2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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